Technical Monograph: Monuron TCA (Trichloroacetate)
Technical Monograph: Monuron TCA (Trichloroacetate)
Chemical Structure, Properties, and Analytical Characterization
Part 1: Executive Technical Summary[1]
Monuron TCA (CAS No. 140-41-0) represents a historical yet chemically significant class of "total vegetation control" agents.[1] It is a stoichiometric salt formed by the reaction of Monuron [3-(4-chlorophenyl)-1,1-dimethylurea], a Photosystem II inhibitor, with Trichloroacetic Acid (TCA) , a protein-precipitating agent.[1]
Historically marketed under trade names such as Urox, this compound was engineered to synergize the systemic foliar activity of phenylureas with the root-active phytotoxicity of halogenated aliphatic acids. While largely obsolete in modern agriculture due to environmental persistence and carcinogenicity concerns (related to the monuron moiety), it remains a critical reference standard in environmental toxicology and forensic agronomy.
Key Technical Identifier:
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IUPAC Name: 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate[1][2]
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Molar Mass: 362.03 g/mol [1]
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Solubility Profile: Distinct from its parent components; designed for extended soil residence time compared to free TCA.
Part 2: Molecular Architecture & Physicochemical Properties[1]
The efficacy of Monuron TCA stems from its nature as an ionic salt. The basic nitrogen of the urea moiety accepts a proton from the strong trichloroacetic acid, forming a stable crystalline lattice. This modification alters the solubility and leaching potential compared to Monuron (low solubility) or TCA (high solubility).
Structural Visualization
The following diagram illustrates the ionic association between the Monuron cation and the TCA anion.
Figure 1: Structural assembly of Monuron TCA via acid-base neutralization.[1]
Physicochemical Data Table[1]
| Property | Value | Causality/Note |
| Physical State | Crystalline Solid | Ionic lattice energy stabilizes the structure at STP.[1] |
| Melting Point | ~78–81°C (Salt specific) | Lower than pure Monuron (175°C) due to ionic lattice disruption by the bulky TCA anion.[1] |
| Solubility (Water) | ~900 mg/L (Estimate) | Engineered compromise: Less soluble than Na-TCA (leaches too fast), more soluble than Monuron.[1] |
| pKa (Parent) | Monuron: ~1-2 (Protonated) | Very weak base; requires strong acid (TCA pKa 0.[1]66) to form stable salt. |
| Stability | Hydrolytically Unstable | Dissociates rapidly in high pH aqueous environments into parent acid and urea.[1] |
Part 3: Synthesis & Formulation Logic
Objective: To synthesize high-purity Monuron TCA standard for analytical calibration. Safety Warning: TCA is highly corrosive.[5] Monuron is a suspected carcinogen.[3] Work in a fume hood.
Synthesis Protocol
The synthesis relies on the neutralization of a weak base (Monuron) with a strong acid (TCA) in an aprotic solvent to prevent hydrolysis during formation.
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Solvent Selection: Use Benzene or Chlorobenzene .
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Reasoning: Both precursors are soluble in hot benzene, but the salt is insoluble in cold benzene, facilitating crystallization.
-
-
Stoichiometry: 1:1 Molar ratio.
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Procedure:
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Dissolve 19.8 g Monuron in 150 mL warm benzene (50°C).
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Separately, dissolve 16.3 g TCA in 50 mL benzene.
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Add TCA solution dropwise to Monuron solution with vigorous stirring.
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Observation: An exothermic reaction occurs. Upon cooling to 4°C, white crystalline precipitate forms.
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Purification: Filter under vacuum. Wash with cold hexane (to remove unreacted organic residues). Desiccate over P₂O₅.
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Part 4: Mechanism of Action (Dual Pathway)
Monuron TCA is a "double-barrel" herbicide.[1] It dissociates in the soil moisture/plant sap, releasing two active distinct toxophores.
-
Monuron (The Blocker): Translocates apoplastically to leaves. It binds to the D1 protein in the thylakoid membrane, blocking electron transport from
to .[8][9] This stops ATP/NADPH production and generates reactive oxygen species (ROS). -
TCA (The Denaturer): Acts primarily in the root zone. It causes conformational changes in plasma membrane proteins and inhibits pantothenate synthesis, arresting growth.
Figure 2: Dual-action phytotoxicity pathway of Monuron TCA.[1]
Part 5: Analytical Methodology (HPLC-UV)
Context: Because Monuron TCA dissociates in solution, analytical methods typically quantify the Monuron moiety. TCA is transparent in standard UV (254 nm) and requires specific low-wavelength (210 nm) or ion-chromatography methods.[1] The protocol below focuses on the robust quantification of the Monuron component as a marker for the salt.
HPLC Protocol: Determination of Monuron Moiety
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Principle: Reverse Phase (RP-HPLC) with UV detection.[1][10]
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Instrument: Agilent 1200 Series or equivalent.
| Parameter | Condition | Scientific Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm | C18 provides optimal retention for the hydrophobic phenylurea structure.[1] |
| Mobile Phase | Acetonitrile : Water (40:60 v/v) | Isocratic elution. 40% ACN ensures elution of Monuron at k' ~ 2-4.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |
| Detection | UV @ 248 nm or 254 nm | Max absorption of the chlorophenyl ring.[1] |
| Injection Vol | 10-20 µL | Standard loop size.[1] |
| Temperature | 25°C or 30°C | Controlled temp ensures reproducible retention times.[1] |
Sample Preparation (Self-Validating Step)
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Extraction: Extract soil or plant tissue with Methanol . Monuron is highly soluble in MeOH.
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Filtration: Pass through 0.45 µm PTFE filter.
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Validation: Spike a control sample with pure Monuron. Recovery should be >85%. If low, the TCA component may be altering pH; buffer the extraction solvent with Ammonium Acetate (pH 7).
Part 6: Toxicology & Environmental Fate[1]
Researchers must handle Monuron TCA as a persistent organic pollutant (POP) candidate.
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Persistence: The Monuron moiety is persistent (Half-life in soil: 160–300 days). The chlorine atom at the para position stabilizes the ring against microbial hydroxylation [1].
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Leaching: While Monuron is relatively immobile, the TCA component is highly mobile in aquifers. However, in the salt form, the mobility is intermediate.
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Toxicity:
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Acute: Moderate (Rat LD50 ~ 2300–3700 mg/kg).[1]
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Chronic: Monuron is classified as a Group 3 carcinogen (IARC) but has shown tumor induction in prolonged animal studies [2].
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Metabolites: Degrades to 4-chloroaniline, a known toxicant and hematotoxin.
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References
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U.S. Environmental Protection Agency (EPA). (1975).[11] Initial Scientific and Minieconomic Review of Monuron.[11] EPA-540/1-75-028.[1] Link[1]
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8800, Monuron.Link[1]
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University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Monuron-TCA.[1]Link[1]
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Weed Science Society of America. (1965). Diuron, Fenuron, Monuron, Neburon, and TCA Mixtures as Aquatic Herbicides. Weeds, 13(4).[6] Link
Sources
- 1. Monuron-TCA [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Monuron [sitem.herts.ac.uk]
- 4. Monuron | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC MS Method for Analysis of Trichloroacetic acid (TCA) on BIST A+ Column | SIELC Technologies [sielc.com]
- 6. Diuron, Fenuron, Monuron, Neburon, and TCA Mixtures as Aquatic Herbicides in Fish Habitats | Weeds | Cambridge Core [cambridge.org]
- 7. monuron tca: Topics by Science.gov [science.gov]
- 8. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. researchgate.net [researchgate.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
